molecular formula C18H14N2O5S B2841738 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 892852-48-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2841738
CAS No.: 892852-48-1
M. Wt: 370.38
InChI Key: RSTXDOIXNRAYIX-UHFFFAOYSA-N
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Description

“6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine” is a compound with the CAS Number: 313223-82-4. It has a molecular weight of 208.24 and its IUPAC Name is 6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-ylamine .


Synthesis Analysis

The synthesis of similar heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps from readily available starting materials .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C9H8N2O2S/c10-9-11-5-3-6-7 (4-8 (5)14-9)13-2-1-12-6/h3-4H,1-2H2, (H2,10,11) and the InChI key is IURPFIBKOPUBIT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has good solubility in organic solvents . The compound has a number of heavy atoms: 14, aromatic heavy atoms: 9, H-bond acceptors: 3.0, and H-bond donors: 1.0 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with similar structural features has focused on the synthesis of novel heterocyclic compounds. These compounds, due to their unique structures, have been explored for their potential biological activities, such as anti-inflammatory and analgesic properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Agents

Another area of application for such compounds is in the development of antimicrobial agents. Novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and shown to display promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity, indicating their potential as non-toxic antimicrobial agents (Palkar et al., 2017).

Organic Materials and Catalysts

The compound's structural complexity, including benzodioxine and thiazole moieties, suggests potential applications in the synthesis of organic materials. For instance, the synthesis of benzoxazines with specific linkages has been explored for their properties and the resulting thermosets' structure-property relationships. Such research indicates the compound's potential use in creating materials with tailored properties for specific applications (Lin et al., 2009).

Antioxidant Activities

Compounds with benzothiazole derivatives have been evaluated for their antioxidant activity, suggesting the potential of N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in similar applications. A new benzamide isolated from endophytic Streptomyces and its known compounds showed significant antioxidant activities, highlighting the potential for similar compounds to act as effective antioxidants (Yang et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H312-H315-H319-H332-H335 .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-17(15-9-24-11-3-1-2-4-12(11)25-15)20-18-19-10-7-13-14(8-16(10)26-18)23-6-5-22-13/h1-4,7-8,15H,5-6,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTXDOIXNRAYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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